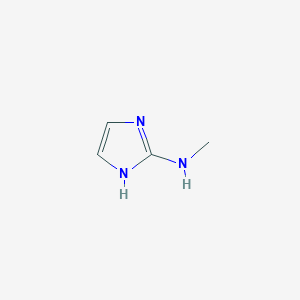

N-Méthyl-1H-imidazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

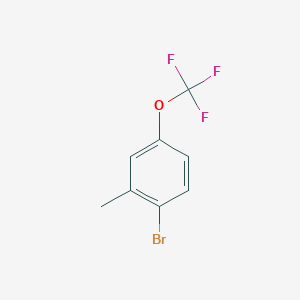

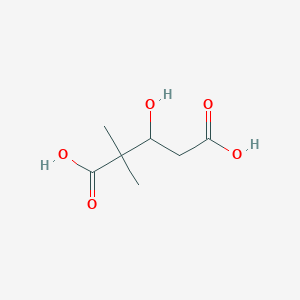

The synthesis of N-Methyl-1H-imidazol-2-amine derivatives involves multiple pathways. One approach involves the reductive amination of primary and secondary amines with 1-methyl-2-carboxaldehyde, utilizing sodium cyanoborohydride as a reductant to yield ligands with variable second-coordination spheres (Cheruzel et al., 2011). Another pathway includes the electrophilic amination of Grignard reagents with 2-Imidazolidinone O-sulfonyloxime, leading to N-alkylated imines that can be hydrolyzed to primary amines or reduced to N-methyl secondary amines (Kitamura et al., 2003).

Molecular Structure Analysis

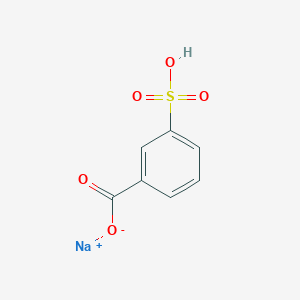

The molecular structure of N-Methyl-1H-imidazol-2-amine is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is crucial for its chemical behavior and the formation of various derivatives. For example, the synthesis of 1-(4-imidazolyl)methyl-4-sulfonylbenzodiazepines, showcases the use of N-Methyl-1H-imidazol-2-amine in creating compounds with significant biological activity (Chen et al., 2001).

Chemical Reactions and Properties

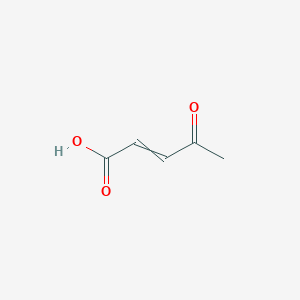

N-Methyl-1H-imidazol-2-amine participates in various chemical reactions, including reductive N-alkylation and oxidative annulation, demonstrating its versatility as a synthetic intermediate. An example of its application includes the triethylsilane mediated reductive N-alkylation, leading to tertiary amines with high yields (Chen et al., 2001). Additionally, it can undergo oxidative annulation with aryl methyl ketones in the presence of TEMPO, forming imidazole skeletons (Geng et al., 2022).

Physical Properties Analysis

The physical properties of N-Methyl-1H-imidazol-2-amine, such as melting point, boiling point, and solubility, are determined by its molecular structure. While specific physical properties are not detailed in the provided references, these properties typically influence the compound's behavior in synthesis and its applicability in various chemical reactions.

Chemical Properties Analysis

N-Methyl-1H-imidazol-2-amine's chemical properties, including reactivity with different reagents and stability under various conditions, make it a valuable intermediate in organic synthesis. Its ability to participate in electrophilic amination, reductive alkylation, and oxidative annulation highlights its chemical versatility. The synthesis of imidazole derivatives through reactions with aryl methyl ketones and primary amines, facilitated by the presence of TEMPO, exemplifies its utility in synthesizing complex molecules (Geng et al., 2022).

Applications De Recherche Scientifique

Produits pharmaceutiques

Les dérivés de l'imidazole, y compris la N-méthyl-1H-imidazol-2-amine, sont largement utilisés dans l'industrie pharmaceutique . Ils présentent un large éventail d'activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Produits agrochimiques

Les imidazoles sont également utilisés dans les produits agrochimiques . Les propriétés uniques des imidazoles les rendent adaptés à une variété d'applications agricoles, y compris comme pesticides et engrais .

Teintures pour cellules solaires et autres applications optiques

Les imidazoles sont déployés dans la recherche émergente sur les teintures pour cellules solaires et autres applications optiques . Leur structure chimique unique leur permet d'absorber et d'émettre de la lumière d'une manière utile pour ces applications .

Matériaux fonctionnels

Les imidazoles sont utilisés dans le développement de matériaux fonctionnels . Ces matériaux ont des propriétés physiques ou chimiques spéciales qui les rendent utiles dans une variété d'applications, de l'électronique à la construction .

Catalyse

Les imidazoles sont utilisés en catalyse . Ils peuvent accélérer les réactions chimiques sans être consommés dans le processus, ce qui les rend précieux dans un large éventail d'applications industrielles et scientifiques

Safety and Hazards

Orientations Futures

Imidazole and its derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Mécanisme D'action

Target of Action

N-Methyl-1H-imidazol-2-amine is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications . .

Mode of Action

Imidazoles in general are known to interact with a variety of targets, depending on their specific chemical structure .

Biochemical Pathways

Imidazoles are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Pharmacokinetics

Imidazoles are generally known to be highly soluble in water and other polar solvents .

Result of Action

Imidazoles are known to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

Action Environment

The reaction conditions for the synthesis of imidazoles are generally mild enough for the inclusion of a variety of functional groups .

Propriétés

IUPAC Name |

N-methyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHZCQMCOVXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

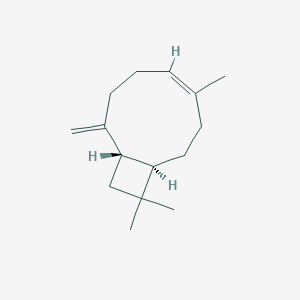

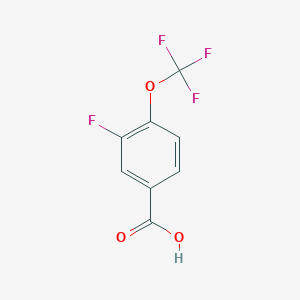

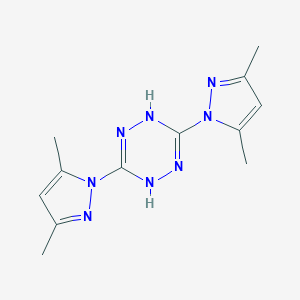

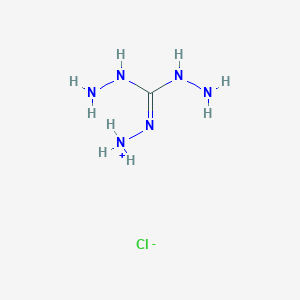

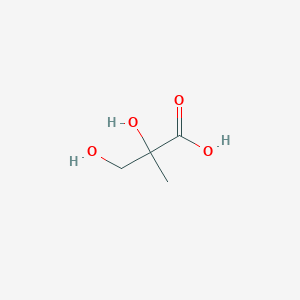

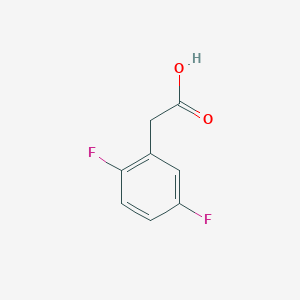

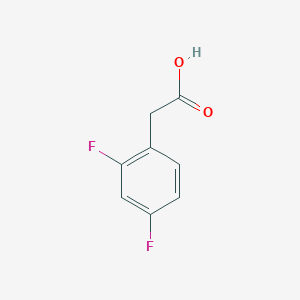

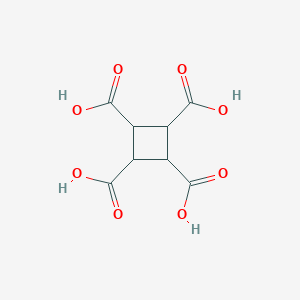

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.